![molecular formula C20H16F3N3O3S B11150127 N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11150127.png)
N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the thiazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential antimicrobial, anti-inflammatory, and anticancer properties, it is investigated for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its potency and selectivity in various applications .
Biological Activity
N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of acetylamino and trifluoromethoxy groups enhances its pharmacological profile.
- Molecular Formula : C17H16F3N3O2S
- Molecular Weight : 397.39 g/mol
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The thiazole structure has been associated with various biological effects, including:
- Antibacterial Activity : Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiazole derivatives have also been reported to possess antifungal properties, particularly against Candida albicans and Aspergillus species. The mechanism often involves disruption of fungal cell wall synthesis .
Anticancer Activity
The compound's potential anticancer properties are noteworthy. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Case Studies : In vitro studies have shown that specific thiazole derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence their efficacy:
Position | Modification | Effect on Activity |
---|---|---|
2 | Trifluoromethoxy group | Increased antibacterial potency |
5 | Acetylamino group | Enhanced anticancer activity |
4 | Methyl group | Improved selectivity for cancer cells |
Properties
Molecular Formula |
C20H16F3N3O3S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-11-17(18(28)26-15-5-3-4-14(10-15)25-12(2)27)30-19(24-11)13-6-8-16(9-7-13)29-20(21,22)23/h3-10H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UEIOGGHFNBQIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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